4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid
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Overview
Description
“4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid” is a chemical compound with the molecular formula C14H10N2O4S . It is also known by its IUPAC name, 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H10N2O4S/c17-14(18)9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18) . This indicates that the molecule consists of a benzothiazole ring attached to a benzoic acid moiety via an amino group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 302.31 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results .Scientific Research Applications
Chemical Stability and Degradation Pathways
A study conducted by Barchańska et al. (2019) focused on the degradation processes of nitisinone, a compound closely related to the chemical structure , using LC-MS/MS to understand its stability under different conditions. This research highlights the importance of understanding the degradation products and pathways of such chemicals, which is crucial for assessing their potential uses and safety profiles in various applications (Barchańska et al., 2019).
Structural Activity Relationship in Medicinal Chemistry
Bhat and Belagali (2020) reviewed the significance of the benzothiazole scaffold, which is a core structure in the compound of interest. They explored its various pharmacological activities, including antimicrobial and antitumor effects, highlighting the versatile applications of benzothiazole derivatives in medicinal chemistry (Bhat & Belagali, 2020).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory properties of benzothiazole derivatives, including structures similar to 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid, were explored by Raut et al. (2020). Their study on novel benzofused thiazole derivatives revealed potential therapeutic applications as antioxidant and anti-inflammatory agents (Raut et al., 2020).
Antimicrobial and Antiviral Applications
Elamin et al. (2020) provided insights into the antimicrobial and antiviral potential of benzothiazole moieties, suggesting their efficacy against a range of pathogens. This review underscores the importance of benzothiazole derivatives, including those with structures akin to this compound, in developing new antimicrobial and antiviral agents (Elamin et al., 2020).
Neuroprotective Activity
Research on riluzole, a benzothiazole derivative, highlights its neuroprotective activity and potential therapeutic application in amyotrophic lateral sclerosis (ALS). This study demonstrates the versatility of benzothiazole compounds in addressing neurological conditions, which may extend to derivatives like this compound (Bryson, Fulton, & Benfield, 1996).
Mechanism of Action
The mode of action of such compounds often involves interacting with a specific target protein in the body, leading to a change in the protein’s activity that can have therapeutic effects. The specific biochemical pathways affected would depend on the target protein and the nature of the interaction .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics. These factors would also influence the compound’s bioavailability .
The result of the compound’s action would be a change in cellular or molecular functions, leading to the intended therapeutic effect. This could involve killing or inhibiting the growth of harmful microorganisms in the case of antimicrobial activity, or altering cell signaling pathways in the case of anticancer activity .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and mode of action .
Future Directions
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-14(18)9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISBPNXTPKWKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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